3-Hydroxy-5-(naphthalen-1-yl)benzonitrile
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Overview
Description
3-Hydroxy-5-(naphthalen-1-yl)benzonitrile is an organic compound with the molecular formula C17H11NO It is a derivative of benzonitrile, featuring a hydroxyl group and a naphthyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile derivatives . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and the presence of a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(naphthalen-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthyl ketones, while reduction of the nitrile group may produce naphthylamines.
Scientific Research Applications
3-Hydroxy-5-(naphthalen-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(naphthalen-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzonitrile: Lacks the naphthyl group, resulting in different chemical and physical properties.
5-Naphthalen-1-ylbenzonitrile:
Uniqueness
3-Hydroxy-5-(naphthalen-1-yl)benzonitrile is unique due to the presence of both the hydroxyl and naphthyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
IUPAC Name |
3-hydroxy-5-naphthalen-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-12-8-14(10-15(19)9-12)17-7-3-5-13-4-1-2-6-16(13)17/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEDPTZVSDXYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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